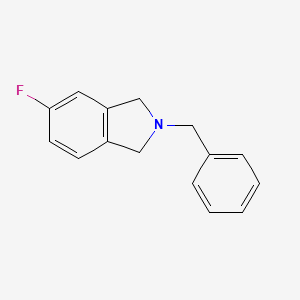
2-Benzyl-5-fluoroisoindoline
Übersicht
Beschreibung
2-Benzyl-5-fluoroisoindoline is a chemical compound with the molecular formula C15H14FN . It has a molecular weight of 227.28 g/mol. It is a derivative of isoindoline, a class of compounds that have been studied for their various biological properties.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzyl group (C6H5CH2-) and a 5-fluoroisoindoline group . The exact structure can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure. It has a molecular weight of 227.28 g/mol. Further properties such as melting point, boiling point, and density can be determined through experimental methods .Wirkmechanismus
2-Benzyl-5-fluoroisoindoline acts as a Lewis acid, which means it can accept electrons from other molecules. This is due to the presence of the electron withdrawing fluorine atom, which increases the electron density on the ring. The electron withdrawing effect of the fluorine atom also increases the reactivity of the compound, making it useful in a variety of organic reactions.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that it can act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It has also been shown to have antimicrobial activity against a variety of bacteria and fungi. Furthermore, it has been studied for its potential effects on the nervous system, as it has been shown to reduce the activity of GABA receptors in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
2-Benzyl-5-fluoroisoindoline has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is its low cost, which makes it an attractive option for researchers. Additionally, it is relatively easy to handle and store, and it has a low toxicity. However, one of the main limitations of using this compound is its low solubility in organic solvents, which can make it difficult to use in some reactions.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-benzyl-5-fluoroisoindoline. One potential direction is to continue to explore its potential biochemical and physiological effects, as well as its potential applications in drug synthesis and delivery. Additionally, further research could be conducted on its mechanism of action and its potential uses in organic synthesis. Furthermore, further studies could be conducted to explore its potential applications in the synthesis of polymers and other materials. Finally, further research could be conducted on its potential toxicity and its potential effects on the environment.
Wissenschaftliche Forschungsanwendungen
2-Benzyl-5-fluoroisoindoline has a wide range of applications in scientific research. It is used as a starting material in organic synthesis, as a reagent in organic reactions, and as a catalyst in organic reactions. It has also been used in the synthesis of heterocyclic compounds, pharmaceuticals, and other compounds. Furthermore, it has been used in the synthesis of various polymers and in the study of reaction mechanisms.
Eigenschaften
IUPAC Name |
2-benzyl-5-fluoro-1,3-dihydroisoindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN/c16-15-7-6-13-10-17(11-14(13)8-15)9-12-4-2-1-3-5-12/h1-8H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDDQNUCGPXOQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1CC3=CC=CC=C3)C=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









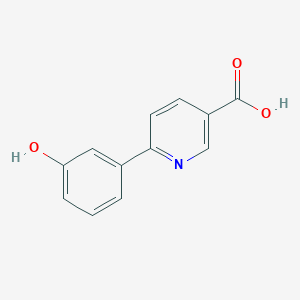
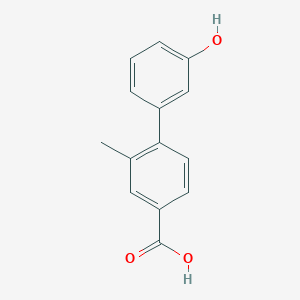

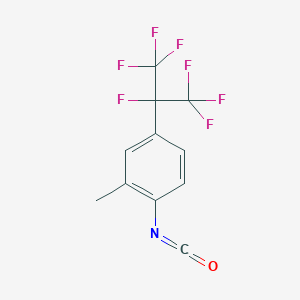
![2,2,2-Trifluoro-N-[2-nitro-4-(trifluoromethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B6320054.png)
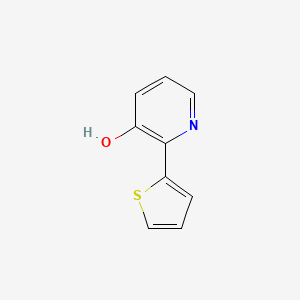
![6,7-Dichloro-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6320071.png)